Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025. All information regarding the use of this CRM can be found on the certificate of analysis.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Brand Name:
Vulcanchem
CAS No.:
35511-15-0
VCID:
VC0019438
InChI:
InChI=1S/C11H11NO5S/c1-12-9(11(14)17-2)10(13)7-5-3-4-6-8(7)18(12,15)16/h3-6,13H,1-2H3
SMILES:
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)OC
Molecular Formula:
C11H11NO5S
Molecular Weight:
269.271
Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
CAS No.: 35511-15-0
Cat. No.: VC0019438
Molecular Formula: C11H11NO5S
Molecular Weight: 269.271
* For research use only. Not for human or veterinary use.
Specification
| Description | This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025. All information regarding the use of this CRM can be found on the certificate of analysis. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards |
|---|---|
| CAS No. | 35511-15-0 |
| Molecular Formula | C11H11NO5S |
| Molecular Weight | 269.271 |
| IUPAC Name | methyl 4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylate |
| Standard InChI | InChI=1S/C11H11NO5S/c1-12-9(11(14)17-2)10(13)7-5-3-4-6-8(7)18(12,15)16/h3-6,13H,1-2H3 |
| Standard InChI Key | NGHIOTWSWSQQNT-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)OC |
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